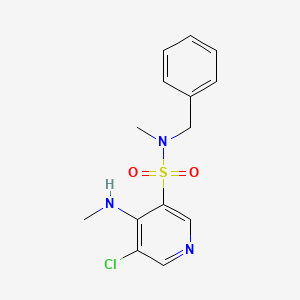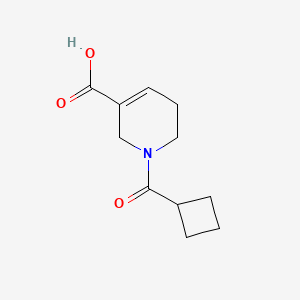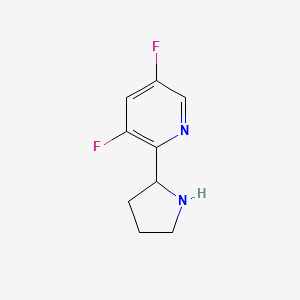![molecular formula C12H14O4 B13013286 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid typically involves the formation of the oxetane ring followed by the introduction of the benzyloxy and acetic acid groups. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the oxetane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid: This compound is unique due to the presence of both the benzyloxy group and the oxetane ring, which confer distinct chemical properties.
2-[3-(Benzyloxy)oxetan-3-yl]acetate: Similar in structure but with an ester group instead of an acetic acid group.
2-[3-(Benzyloxy)oxetan-3-yl]methanol: Contains a hydroxyl group instead of an acetic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and the benzyloxy group, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3-phenylmethoxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-12(8-15-9-12)16-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
InChI Key |
HTFYYWGULZXMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)
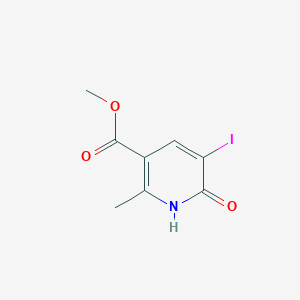

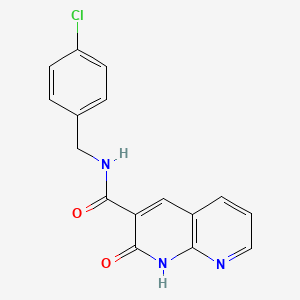
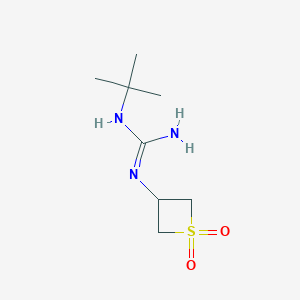
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
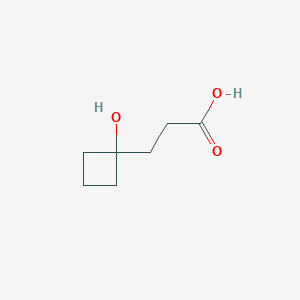
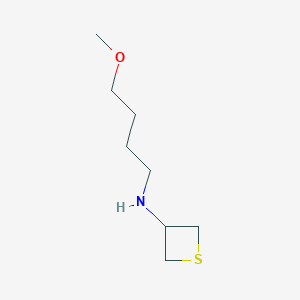
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
